molecular formula C6H6ClNO3S B6201834 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride CAS No. 1492029-20-5

1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride

Cat. No. B6201834
CAS RN: 1492029-20-5
M. Wt: 207.6
InChI Key:
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Description

1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride (1-M6ODP-SC) is a compound used in a variety of scientific research applications. It is a sulfur-containing heterocyclic compound, which is primarily used as a reagent in organic synthesis. 1-M6ODP-SC has been used in scientific research applications such as organic synthesis, drug development, and biochemistry. In addition, 1-M6ODP-SC has been shown to have biochemical and physiological effects, which make it useful for laboratory experiments.

Scientific Research Applications

1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride has been used in a variety of scientific research applications. It has been used in organic synthesis as a reagent for the synthesis of various organic compounds. In addition, 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride has been used in drug development, as it can be used to synthesize compounds with potential therapeutic properties. It has also been used in biochemistry, as it can be used to create compounds that can interact with biological molecules.

Mechanism of Action

The mechanism of action of 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride is not fully understood. It is believed that the compound acts as an electrophile, which reacts with nucleophiles to form covalent bonds. This reaction can be used to form various types of compounds, such as amides, esters, and sulfonamides.
Biochemical and Physiological Effects
1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride has been shown to have biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. These effects make 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride a potential therapeutic agent for the treatment of inflammation and other conditions.

Advantages and Limitations for Lab Experiments

1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize. In addition, 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride is a relatively stable compound, which makes it suitable for long-term storage. However, 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride does have some limitations. It is a relatively toxic compound, and it can be difficult to handle in laboratory experiments. In addition, 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride is not soluble in many solvents, which can make it difficult to use in some experiments.

Future Directions

There are several potential future directions for 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride. One potential direction is to develop new synthetic methods for the synthesis of 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride. This could include the development of new catalysts or solvents that can be used in the synthesis of 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride. In addition, it could also include the development of new methods for the purification of 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride. Another potential future direction is to explore the potential therapeutic applications of 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride. This could include the development of new compounds that can interact with biological molecules, such as enzymes and receptors. Finally, it could also include the investigation of the biochemical and physiological effects of 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride, which could lead to the development of new therapeutic agents.

Synthesis Methods

1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride is synthesized by reacting 1-methyl-6-oxo-1,6-dihydropyridine (1-M6ODP) with thionyl chloride (SOCl2). The reaction of 1-M6ODP and SOCl2 produces 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride in a two-step process. First, 1-M6ODP is reacted with SOCl2 in a solvent such as dichloromethane. This reaction produces 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride (1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride) and sulfur dioxide (SO2). The second step of the reaction involves the removal of the SO2 by washing with a suitable solvent such as ethanol. The final product is 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride involves the reaction of 1-methyl-1,6-dihydropyridine-3-sulfonic acid with thionyl chloride to form the corresponding sulfonyl chloride.", "Starting Materials": [ "1-methyl-1,6-dihydropyridine-3-sulfonic acid", "Thionyl chloride" ], "Reaction": [ "1. Dissolve 1-methyl-1,6-dihydropyridine-3-sulfonic acid in dry dichloromethane.", "2. Add thionyl chloride dropwise to the solution while stirring at room temperature.", "3. Continue stirring the reaction mixture for 2-3 hours at room temperature.", "4. Remove the solvent under reduced pressure to obtain the crude product.", "5. Purify the crude product by recrystallization from a suitable solvent to obtain 1-methyl-6-oxo-1,6-dihydropyridine-3-sulfonyl chloride as a white solid." ] }

CAS RN

1492029-20-5

Molecular Formula

C6H6ClNO3S

Molecular Weight

207.6

Purity

95

Origin of Product

United States

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